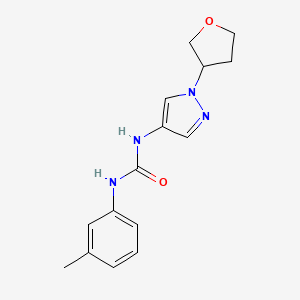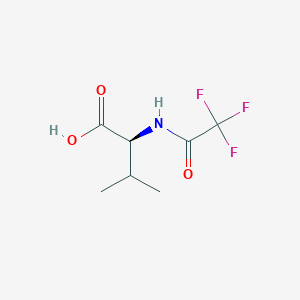
(2S)-3-甲基-2-(三氟乙酰氨基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is an organic compound with the CAS Number: 349-00-8 . It has a molecular weight of 213.16 . This compound is used as a precursor to other organic compounds .
Synthesis Analysis
“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” can be synthesized by the condensation of indole-3-pyruvic acid and amines .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-3-methyl-2-[(trifluoroacetyl)amino]butanoic acid . The InChI code for this compound is 1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 .
Physical and Chemical Properties Analysis
The melting point of “(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is 84-86°C . The compound has a molecular formula of C7H10F3NO3 .
科学研究应用
流行性感冒神经氨酸酶抑制剂
一个值得注意的应用是在流行性感冒神经氨酸酶抑制剂的设计和合成中。化合物“(2S)-3-甲基-2-(三氟乙酰胺基)丁酸”已被用于开发针对流感病毒神经氨酸酶酶的有效抑制剂。这种方法对于创建抗病毒药物至关重要,特别是考虑到该酶活性位点的结构分析以及三氟乙酰胺基残基与它的相互作用。这种抑制剂的开发是抗击流感爆发和流行病的重要一步(Wang 等人,2001)。
环境科学和分析化学
在环境科学和分析化学中,三氟乙酰胺基化合物的衍生物,包括“(2S)-3-甲基-2-(三氟乙酰胺基)丁酸”,已被应用于测定水中的羧酸的方法中。这些方法包括连续萃取和衍生化后的气相色谱-质谱法(GC-MS),突出了该化合物在环境监测和分析中的作用(Jurado-Sánchez 等人,2012)。
生物燃料的微生物生产
此外,该化合物对生物燃料的可持续生产的代谢工程有影响。例如,已经开发出工程微生物来生产 2-甲基-1-丁醇和 3-甲基-1-丁醇,它们作为潜在的生物燃料非常有价值。这项研究表明向可再生能源的转变,利用微生物发酵过程生产酒精(Vogt 等人,2016)。
食品安全和质量
此外,该化合物的衍生物用于食品安全和质量控制,尤其是在识别特定的微生物污染物方面。例如,研究集中于通过产生挥发性标记物来检测猪肉中的金黄色葡萄球菌,强调了此类化合物在确保食品安全中的重要性(Hu 等人,2020)。
有机合成和化学分析
最后,“(2S)-3-甲基-2-(三氟乙酰胺基)丁酸”及其衍生物在有机合成和化学分析中至关重要,促进了新型合成路线和分析方法的开发。这包括杂环化合物的合成以及 GC-MS 技术的进步,用于检测和定量复杂基质中的各种分析物(Barabanov 等人,2012)。
安全和危害
作用机制
Mode of Action
The exact mode of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is currently unknown The trifluoroacetamido group in the compound suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions
Biochemical Pathways
Trifluoroacetamides, a class of compounds to which this compound belongs, have been known to participate in various biochemical reactions . More research is needed to identify the specific pathways influenced by this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid . For instance, the trifluoroacetamido group in the compound is highly stable and resistant to hydrolysis, which could potentially enhance the compound’s stability in various environments .
属性
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "3-methyl-2-butanone", "trifluoroacetic anhydride", "ammonium hydroxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "ethyl acetate", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 3-methyl-2-butanone with ethylene glycol and p-toluenesulfonic acid to form the corresponding ketal.", "Step 2: Reaction of the ketal with trifluoroacetic anhydride and pyridine to form the trifluoroacetate ester.", "Step 3: Deprotection of the ketal using ammonium hydroxide to yield the corresponding ketone.", "Step 4: Conversion of the ketone to the corresponding enamine using sodium hydroxide and ethanol.", "Step 5: Reaction of the enamine with trifluoroacetic anhydride and pyridine to form the corresponding trifluoroacetamide.", "Step 6: Hydrolysis of the trifluoroacetamide using hydrochloric acid to yield the corresponding carboxylic acid.", "Step 7: Neutralization of the carboxylic acid with sodium bicarbonate.", "Step 8: Extraction of the carboxylic acid using diethyl ether.", "Step 9: Purification of the carboxylic acid using ethyl acetate and methanol.", "Step 10: Acidification of the purified carboxylic acid using acetic acid.", "Step 11: Recrystallization of the acidified product from water to yield (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid." ] } | |
CAS 编号 |
349-00-8 |
分子式 |
C7H10F3NO3 |
分子量 |
213.15 g/mol |
IUPAC 名称 |
3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13) |
InChI 键 |
XZNJCFYYNFONPC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


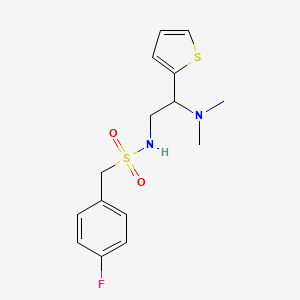
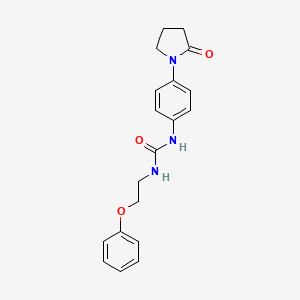

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)
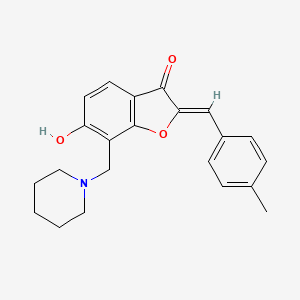
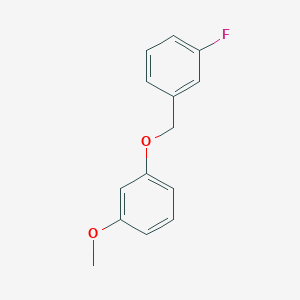
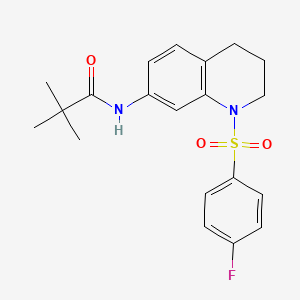
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)

